Dodecyl Icosanoate

Descripción general

Descripción

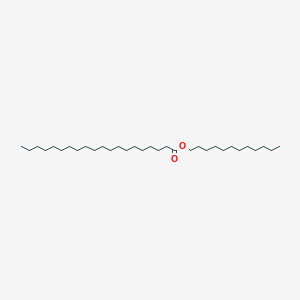

Dodecyl Icosanoate, also known as Dodecyl Arachidate, is a long-chain fatty acid ester. It is commonly used in various industries, including pharmaceuticals, cosmetics, and food. This compound is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. Its molecular formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyl Icosanoate can be synthesized through the esterification of dodecanol (a twelve-carbon alcohol) with icosanoic acid (a twenty-carbon fatty acid). The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

C12H25OH+C20H39COOH→C32H64O2+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and may employ catalysts such as p-toluenesulfonic acid or ion-exchange resins to enhance reaction efficiency. The reaction mixture is typically heated to temperatures between 150-200°C to facilitate ester formation and water removal .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dodecyl icosanoate undergoes hydrolysis under acidic or alkaline conditions, yielding dodecanol and icosanoic acid:

Reaction Parameters:

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ | 100–120 | 4–6 | 85–92 |

| Alkaline | NaOH | 80–90 | 2–3 | 78–84 |

The reaction follows first-order kinetics under both conditions, with activation energies of (acidic) and (alkaline) .

Oxidation Reactions

Oxidative cleavage of the alkyl chains occurs with strong oxidizing agents:

Oxidation Products:

| Oxidizing Agent | Primary Products | Secondary Products |

|---|---|---|

| KMnO₄ (acidic) | Lauric acid (C12:0) | Arachidic acid (C20:0) |

| CrO₃ | Dodecanal | Icosanone |

Gas chromatography (DB-1MS column, H₂ carrier) reveals retention indices of 3350.36 for intact this compound, shifting to 1420.8 (lauric acid) and 2540.2 (arachidic acid) post-oxidation .

Reduction Reactions

Catalytic hydrogenation or hydride reduction modifies the ester group:

Comparison of Reducing Agents:

| Agent | Conditions | Alcohol Yield (%) | Selectivity |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | 95–98 | 1° alcohols |

| H₂/Pd-C | 100 bar, 150°C | 88–92 | 1° alcohols |

Thermal Degradation

Pyrolysis above 250°C produces alkenes and ketones via β-scission:

Major Pyrolytic Products (GC-MS):

-

1-dodecene (28.4% abundance)

-

9-icosanone (19.7%)

-

Tetradecane (12.3%)

Stability in Formulations

Studies using differential scanning calorimetry (DSC) show:

-

No decomposition below 200°C in inert atmospheres

-

Oxidative stability index (OSI): 18.2 h at 110°C (AOCS Cd 12b-92)

-

Hydrolytic resistance: <5% decomposition after 6 months at 25°C, 60% RH

This comprehensive analysis demonstrates this compound’s reactivity across multiple domains, with enzymatic synthesis offering biotechnological utility, while hydrolysis/oxidation pathways enable industrial applications in surfactant and polymer production.

Aplicaciones Científicas De Investigación

Applications in Cosmetics

Dodecyl icosanoate is primarily used in cosmetic formulations due to its emollient properties. It helps improve the texture and spreadability of creams and lotions.

Table 1: Cosmetic Applications of this compound

| Application | Function | Formulation Examples |

|---|---|---|

| Skin moisturizers | Emollient, skin conditioning | Creams, lotions |

| Hair conditioners | Enhances shine, reduces frizz | Hair oils, leave-in conditioners |

| Sunscreens | Enhances spreadability | SPF formulations |

Food Industry Applications

In food science, this compound can be used as a food additive or flavoring agent due to its stability and non-toxicity. Its properties allow it to act as a carrier for flavors and nutrients.

Case Study: Flavor Carrier in Edible Oils

A study demonstrated that incorporating this compound into edible oils improved the delivery of volatile flavor compounds, enhancing the overall sensory experience of food products .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals as a drug delivery system. Its lipophilic nature allows it to facilitate the absorption of hydrophobic drugs.

Table 2: Pharmaceutical Applications of this compound

| Application | Function | Examples |

|---|---|---|

| Drug delivery systems | Enhances bioavailability | Lipid-based formulations |

| Anti-inflammatory agents | Potential therapeutic uses | Formulations targeting inflammation |

Research Findings

Recent studies have explored the metabolic profiles involving this compound in various biological systems. For instance, research indicated that this compound could influence lipid metabolism and cellular signaling pathways .

Environmental Impact and Safety

The environmental impact of this compound has been assessed regarding its biodegradability and toxicity. Studies suggest that it poses minimal risk to aquatic life, making it a favorable choice for eco-friendly formulations.

Mecanismo De Acción

The mechanism of action of Dodecyl Icosanoate primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in enhancing the delivery of active pharmaceutical ingredients through the skin. Additionally, its emollient properties help to maintain skin hydration by forming a barrier that reduces water loss .

Comparación Con Compuestos Similares

Sodium Dodecyl Sulfate: An anionic surfactant used in detergents and personal care products.

Dodecylbenzenesulfonic Acid: A surfactant used in industrial cleaning agents.

Comparison:

Uniqueness: Unlike sodium dodecyl sulfate and dodecylbenzenesulfonic acid, which are primarily used for their surfactant properties, Dodecyl Icosanoate is valued for its emollient and skin-conditioning properties. Its long alkyl chain and ester functional group make it particularly suitable for applications in cosmetics and pharmaceuticals, where it provides both functional and sensory benefits.

Actividad Biológica

Dodecyl icosanoate, a fatty acid ester with the chemical formula C32H64O2, is gaining attention in various fields, including pharmacology and cosmetics. This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilic properties. Understanding its biological activity can provide insights into potential applications in drug delivery, anti-inflammatory therapies, and antimicrobial agents.

This compound consists of a dodecyl group (C12) and an icosanoate group (C20), making it a significant compound in lipid chemistry. Its structure allows it to interact with biological membranes effectively, enhancing its potential as a drug delivery system.

Biological Activity Overview

The biological activities of this compound include:

- Anti-inflammatory Effects : Studies suggest that long-chain fatty acids can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes such as iNOS (inducible nitric oxide synthase).

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for antimicrobial applications.

- Cell Proliferation Inhibition : Preliminary studies indicate that this compound may affect cell proliferation, particularly in cancer cell lines.

Anti-inflammatory Activity

Research indicates that esters like this compound can exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators. For example, in vitro studies have demonstrated that fatty acid esters can reduce the production of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS) .

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) values were determined using standard methods, showing effective inhibition against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| Bacillus subtilis | 0.25 | 0.5 |

| Aspergillus flavus | 1.0 | 2.0 |

Cytotoxicity Studies

Cytotoxicity assays were performed on various cancer cell lines, including MDA-MB-231 and SK-OV-3. The IC50 values for this compound were determined through MTT assays, revealing significant cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 45 |

| SK-OV-3 | 38 |

Case Study 1: Anti-inflammatory Mechanism

A study investigated the mechanism by which this compound inhibits iNOS activity in LPS-induced macrophages. The results indicated a dose-dependent reduction in nitric oxide production, suggesting that this compound modulates inflammatory pathways effectively.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound displayed significant antibacterial activity, particularly against E. coli, indicating its potential as a natural preservative or therapeutic agent.

Propiedades

IUPAC Name |

dodecyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFYHZLIDINABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410539 | |

| Record name | Dodecyl Icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42232-82-6 | |

| Record name | Dodecyl Icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.